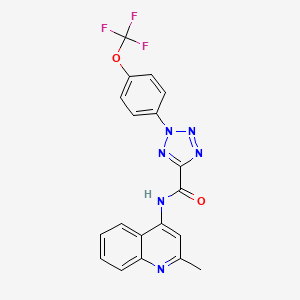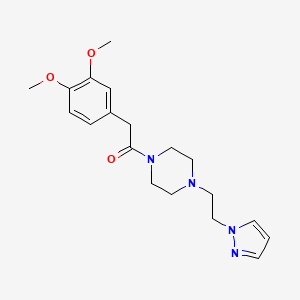
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C19H26N4O3 and its molecular weight is 358.442. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Related compounds with a pyrazoline core have been reported to have a wide range of biological targets, including enzymes like acetylcholinesterase .
Mode of Action
It’s worth noting that pyrazoline derivatives have been shown to inhibit acetylcholinesterase (ache), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can affect nerve pulse transmission, leading to changes in behavior and body movement .
Biochemical Pathways
They can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
Related compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
生化分析
Biochemical Properties
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders. Additionally, the compound’s interaction with reactive oxygen species (ROS) suggests its potential antioxidant properties, which could be beneficial in reducing oxidative stress and preventing cellular damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress response, leading to enhanced cellular defense mechanisms
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, the compound’s interaction with ROS indicates its role as an antioxidant, scavenging free radicals and reducing oxidative damage. These molecular mechanisms highlight the compound’s potential therapeutic applications in neuroprotection and antioxidative therapies.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound has been associated with sustained inhibition of acetylcholinesterase activity and prolonged antioxidant effects, suggesting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and antioxidant effects without significant toxicity . At higher doses, potential toxic effects, such as impaired motor function and behavioral changes, have been observed . These findings underscore the importance of determining optimal dosages for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. Its inhibition of acetylcholinesterase affects the cholinergic pathway, leading to increased acetylcholine levels . Additionally, the compound’s antioxidant properties suggest its involvement in pathways related to oxidative stress and cellular defense mechanisms . These interactions highlight the compound’s potential for modulating metabolic flux and influencing metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to accumulate in specific tissues, such as the brain, where it exerts its neuroprotective effects . Its interaction with transporters and binding proteins facilitates its localization and accumulation, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and mitochondria, where it exerts its antioxidant effects . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its activity and therapeutic potential.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-25-17-5-4-16(14-18(17)26-2)15-19(24)22-11-8-21(9-12-22)10-13-23-7-3-6-20-23/h3-7,14H,8-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERYRPYQYIUEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CCN3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2924919.png)
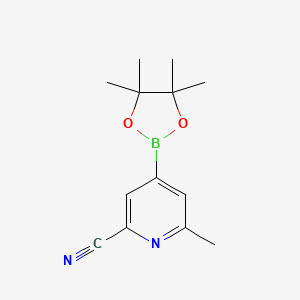
![1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}cyclopropane-1-carboxylic acid](/img/structure/B2924922.png)
![Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2924924.png)
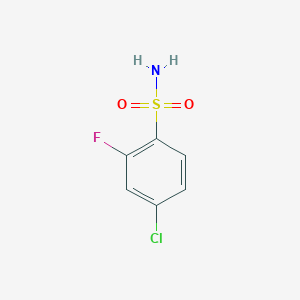
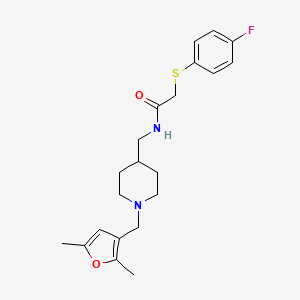
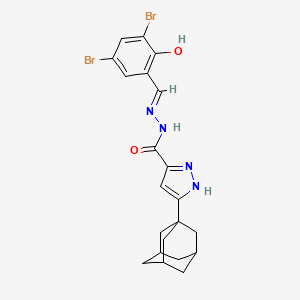
![4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2924931.png)

![2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2924933.png)
![3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2924936.png)
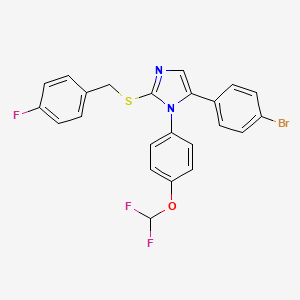
![2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2924939.png)
